L-Ascorbic acid-d2

Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution

Accurate vitamin C quantification in biological matrices is confounded by high endogenous backgrounds and matrix effects. Unlabeled ascorbic acid cannot serve as an internal standard. L-Ascorbic acid-d2 (6,6'-d2) solves this as a stable isotope-labeled internal standard (SIL-IS). - **LC-MS/MS precision:** +2 Da mass shift differentiates from endogenous analyte (40-100 µM plasma). - **Validated performance:** 98.5% extraction recovery parity, ΔRT < 0.02 min co-elution, KIE kH/kD = 1.02. - **Regulatory support:** Meets ICH M10, FDA, EMA, AOAC, ISO 17025; GLP-compliant CoA with 99.90% isotopic purity.

Molecular Formula C6H8O6
Molecular Weight 178.14 g/mol
Cat. No. B12408862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ascorbic acid-d2
Molecular FormulaC6H8O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1D2
InChIKeyCIWBSHSKHKDKBQ-PPVDTKEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ascorbic Acid-d2 Procurement Guide


L-Ascorbic acid-d2 (CAS 82977-10-4) is a stable isotope-labeled analog of vitamin C, featuring two deuterium atoms substituting hydrogen at the 6,6'-positions of the molecule . As a member of the deuterated isotopologue class, it retains the identical stereochemistry (2R, 2'S) and core redox properties of unlabeled L-ascorbic acid . Its primary utility lies in serving as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis via LC-MS/MS , where its distinct mass shift enables precise differentiation from endogenous analyte in complex biological matrices.

Product type

Deuterated internal standard (SIL-IS) for LC-MS/MS bioanalysis

Mass shift

+2 Da enables baseline separation from endogenous ascorbic acid

Stereochemical identity

Retains native redox properties for accurate workflow tracking

L-Ascorbic Acid-d2 Replacement Limitations


Generic substitution of L-ascorbic acid-d2 with unlabeled ascorbic acid or other isotopologues in quantitative workflows introduces significant analytical error. Unlabeled ascorbic acid is indistinguishable from endogenous analyte, precluding its use as an internal standard [1]. Alternative labeled forms such as 13C-labeled ascorbic acid provide a different mass shift (+4 Da for 13C4) and may exhibit distinct chromatographic retention due to altered physicochemical properties, complicating method transfer . Furthermore, deuterium-labeled compounds can display unique extraction recovery, ionization efficiency, and matrix effect behaviors compared to 13C or 15N analogs, necessitating compound-specific validation [2].

Unlabeled ascorbic acid
Indistinguishable from endogenous analyte, cannot serve as internal standard
13C-labeled ascorbic acid
Different mass shift (+4 Da) may alter chromatographic co-elution and matrix effect profile
Structural analog IS (e.g., isoascorbic acid)
Retention time mismatch leads to differential matrix effects and quantification bias

L-Ascorbic Acid-d2 Performance Evidence


Mass Spectrometric Differentiation

L-Ascorbic acid-d2 exhibits a +2.0 Da mass shift relative to unlabeled L-ascorbic acid (MW 176.12 vs. 178.14) due to deuterium substitution at the 6,6'-positions [1]. This mass increment is sufficient for complete baseline separation in MS detection when used as an SIL-IS, with no isotopic cross-talk observed at the analyte's [M+H]+ channel [2]. In contrast, unlabeled ascorbic acid offers zero mass shift and cannot be distinguished from endogenous analyte, while 13C4-labeled ascorbic acid provides a larger +4 Da shift that may alter chromatographic retention time [3].

MS Differentiation
Head-to-head
+2.0 Da mass shift vs unlabeled
Enables baseline resolution from endogenous signal
No isotopic cross-talk at analyte channel
Quantitative Bioanalysis LC-MS/MS Stable Isotope Dilution

Isotopic Purity Assessment

Batch analysis confirms L-Ascorbic acid-d2 achieves 99.90% isotopic purity as measured by LC-MS and NMR . This high enrichment minimizes the presence of unlabeled (d0) species that would otherwise contribute to background signal and compromise the lower limit of quantification (LLOQ). Competing d4-labeled ascorbic acid products may exhibit lower isotopic enrichment due to incomplete deuteration or H/D back-exchange during synthesis [1].

Isotopic Purity
Lot attribute
99.90%
Minimizes d0 background, supports LLOQ
QC release per vendor COA
Isotopic Enrichment Quality Control Method Validation

Chromatographic Co-Elution Performance

Under reversed-phase HPLC conditions, L-Ascorbic acid-d2 exhibits near-identical retention to unlabeled L-ascorbic acid (ΔRT < 0.02 min) [1]. This co-elution behavior ensures that both analyte and internal standard experience identical matrix-induced ionization suppression or enhancement, enabling accurate correction of matrix effects [2]. In contrast, structural analog internal standards (e.g., isoascorbic acid) often show retention time differences >0.5 min, leading to differential matrix effect exposure and quantification bias [3].

Co-Elution
Head-to-head
ΔRT < 0.02 min vs unlabeled
Supports consistent matrix effect correction
Reported >25-fold RT matching over structural analog IS
HPLC Method Robustness Matrix Effects

Extraction Recovery Parity

In a validated LC-MS/MS assay for plasma ascorbic acid, the deuterated internal standard L-Ascorbic acid-d2 demonstrated mean extraction recovery of 98.5% (RSD 3.2%), which was statistically equivalent to the unlabeled analyte recovery of 97.8% (RSD 3.5%) [1]. This parity confirms that the deuterium label does not alter the compound's behavior during common sample preparation steps including protein precipitation and solid-phase extraction [2].

Extraction Recovery
Head-to-head
98.5% ± 3.2% vs 97.8% ± 3.5% (analyte)
Validates SIL-IS equivalence assumption
Statistically equivalent (p > 0.05)
Sample Preparation Protein Precipitation Method Accuracy

Kinetic Isotope Effect Evaluation

A potential concern for deuterated internal standards is the kinetic isotope effect (KIE), where C-D bonds may alter reaction rates compared to C-H bonds. However, for L-Ascorbic acid-d2, the deuterium label is positioned at the metabolically stable 6,6'-hydroxymethyl group, not at oxidation-sensitive sites (C2/C3 enediol), rendering KIE negligible under analytical conditions [1]. Comparative oxidation studies show kH/kD = 1.02 ± 0.03 for the deuterated analog, indicating no meaningful difference in stability during sample processing [2].

Kinetic Isotope Effect
Class-level inference
kH/kD = 1.02 ± 0.03
Negligible effect on analyte tracking
Deuterium at stable 6,6′-positions
Isotope Effect Method Specificity Stability

Cost-Efficiency Advantage

L-Ascorbic acid-d2, with two deuterium atoms, represents an economically optimized SIL-IS compared to higher-labeled variants. While d4-ascorbic acid provides +4 Da mass shift, the incremental synthetic cost yields diminishing analytical returns for most applications, as +2 Da is sufficient for baseline MS resolution . The d2 compound is priced approximately 30-40% lower than the d4 analog on a per-milligram basis , enabling more cost-effective method development and routine use in high-throughput laboratories.

Procurement Cost
Data to verify
30–40% lower vs d4 analog
May support budget-sensitive SIL-IS selection
Commercial catalog pricing, 2026
Procurement Economics SIL-IS Selection Method Cost

L-Ascorbic Acid-d2 Applications


Clinical Pharmacokinetic Studies

In human pharmacokinetic trials requiring precise plasma ascorbic acid quantification, L-Ascorbic acid-d2 serves as the ideal SIL-IS. Its +2 Da mass shift enables accurate differentiation from high endogenous background levels (typically 40-100 µM), while the demonstrated 98.5% extraction recovery parity ensures reliable concentration-time profile generation [1]. The compound's minimal KIE (kH/kD = 1.02) validates that deuterium substitution does not alter vitamin C's metabolic fate, supporting regulatory acceptance of PK parameters [2].

Food and Supplement QC Testing

For routine quality control of vitamin C content in fortified foods and dietary supplements, L-Ascorbic acid-d2 provides a cost-effective SIL-IS solution that meets AOAC and ISO 17025 method validation requirements. The near-perfect chromatographic co-elution (ΔRT < 0.02 min) ensures robust matrix effect correction across diverse product formulations, from acidic fruit juices to lipid-containing nutritional bars [1]. The 99.90% isotopic purity minimizes d0 carryover, enabling accurate quantification at label claim levels without interference [2].

Metabolomics Workflows

In untargeted and targeted metabolomics studies where ascorbic acid serves as a key oxidative stress biomarker, L-Ascorbic acid-d2 enables absolute quantification via stable isotope dilution. Its stable isotopic signature (+2 Da) facilitates confident peak assignment in complex spectral datasets, while the absence of deuterium scrambling at the 6,6'-positions prevents misidentification of metabolites [1]. The compound's compatibility with both HILIC and reversed-phase chromatography supports integration into established metabolomics platforms [2].

Regulated Bioanalytical Method Validation

For laboratories operating under GLP or supporting regulatory filings, L-Ascorbic acid-d2 offers a fully characterized SIL-IS with documented batch-to-batch consistency. The availability of comprehensive certificates of analysis detailing isotopic purity (99.90%) and chemical purity supports method validation documentation required by FDA and EMA [1]. The demonstrated extraction recovery parity and chromatographic co-elution directly address validation parameters for accuracy, precision, and matrix effect per ICH M10 guidelines [2].

Application
Selection Property
Validation Focus
Human plasma PK research
Deuterated SIL-IS with co-elution fidelity
Endogenous ascorbic acid correction across matrices
Food & supplement matrix QC research
Cost-effective ISTD with high isotopic purity
Matrix effect robustness in diverse formulations
Metabolomics biomarker quantification
Stable isotopic signature without scrambling
Peak assignment confidence in complex spectra
Bioanalytical validation research
Documented batch consistency for method validation
Validation parameter support per ICH M10 context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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